
1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide is an organic compound with the molecular formula C12H13N3O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzylamine with imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions: 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced imidazole derivatives with hydrogenated functional groups.
Substitution: Substituted imidazole derivatives with halogen or alkyl groups.
科学的研究の応用
1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular pathways, influencing processes such as signal transduction and gene expression .
類似化合物との比較
- 1-(2,4-Dimethylphenyl)ethanone
- 2,4-Dimethylphenyl isocyanate
- 1-(2,4-Dimethylphenyl)ethanol
Comparison: 1-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxamide is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like 1-(2,4-Dimethylphenyl)ethanone and 2,4-Dimethylphenyl isocyanate, the presence of the imidazole ring enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research .
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-11(9(2)5-8)15-6-10(12(13)16)14-7-15/h3-7H,1-2H3,(H2,13,16) |
InChIキー |
LIMLEVMVDJYFDG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C=C(N=C2)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



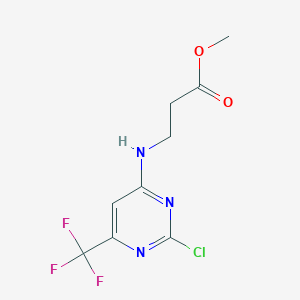
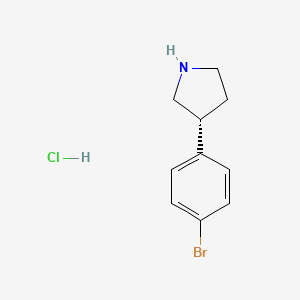


![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)
![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)
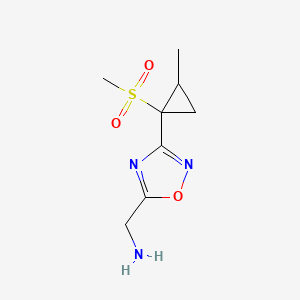

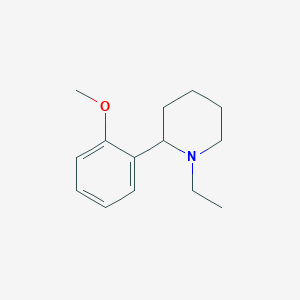
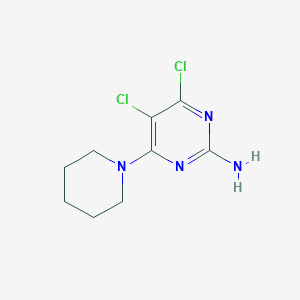
![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)
